4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine
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Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This reaction involves the use of palladium catalysts and ligands such as tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) in the presence of a base like cesium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins involved in cancer cell proliferation. The compound may cause cell cycle arrest and induce apoptosis in cancer cells by modulating pathways related to microtubule assembly .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring and have shown anticancer activity.
2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Another benzodioxole derivative with potential biological activity.
Uniqueness
4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine stands out due to its unique combination of the benzodioxole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-17-19-13(11-4-2-1-3-5-11)9-14(20-17)12-6-7-15-16(8-12)22-10-21-15/h1-9H,10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUAXNHEQYTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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